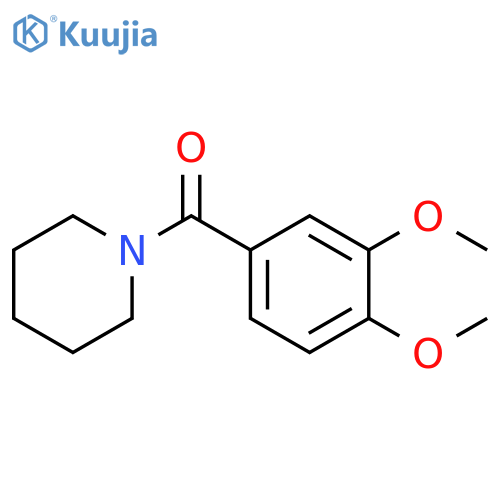

Cas no 42420-13-3 (1-(3,4-dimethoxybenzoyl)piperidine)

42420-13-3 structure

商品名:1-(3,4-dimethoxybenzoyl)piperidine

1-(3,4-dimethoxybenzoyl)piperidine 化学的及び物理的性質

名前と識別子

-

- Methanone, (3,4-dimethoxyphenyl)-1-piperidinyl-

- 1-(3,4-dimethoxybenzoyl)piperidine

-

- インチ: 1S/C14H19NO3/c1-17-12-7-6-11(10-13(12)18-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3

- InChIKey: HJYZNJFFEPUIRG-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(OC)C(OC)=C1)(N1CCCCC1)=O

1-(3,4-dimethoxybenzoyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-15028640-50mg |

1-(3,4-dimethoxybenzoyl)piperidine |

42420-13-3 | 90.0% | 50mg |

$227.0 | 2023-09-27 | |

| Enamine | EN300-15028640-250mg |

1-(3,4-dimethoxybenzoyl)piperidine |

42420-13-3 | 90.0% | 250mg |

$249.0 | 2023-09-27 | |

| Enamine | EN300-15028640-5000mg |

1-(3,4-dimethoxybenzoyl)piperidine |

42420-13-3 | 90.0% | 5000mg |

$783.0 | 2023-09-27 | |

| Enamine | EN300-15028640-10000mg |

1-(3,4-dimethoxybenzoyl)piperidine |

42420-13-3 | 90.0% | 10000mg |

$1163.0 | 2023-09-27 | |

| Enamine | EN300-15028640-1000mg |

1-(3,4-dimethoxybenzoyl)piperidine |

42420-13-3 | 90.0% | 1000mg |

$271.0 | 2023-09-27 | |

| Enamine | EN300-15028640-100mg |

1-(3,4-dimethoxybenzoyl)piperidine |

42420-13-3 | 90.0% | 100mg |

$238.0 | 2023-09-27 | |

| Enamine | EN300-15028640-0.05g |

1-(3,4-dimethoxybenzoyl)piperidine |

42420-13-3 | 0.05g |

$73.0 | 2023-04-29 | ||

| Enamine | EN300-15028640-2500mg |

1-(3,4-dimethoxybenzoyl)piperidine |

42420-13-3 | 90.0% | 2500mg |

$529.0 | 2023-09-27 | |

| Enamine | EN300-15028640-500mg |

1-(3,4-dimethoxybenzoyl)piperidine |

42420-13-3 | 90.0% | 500mg |

$260.0 | 2023-09-27 |

1-(3,4-dimethoxybenzoyl)piperidine 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

42420-13-3 (1-(3,4-dimethoxybenzoyl)piperidine) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 13769-43-2(potassium metavanadate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量